REACTION_SMILES
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[C:18](=[O:19])([O-:20])[O-:21].[CH3:24][CH2:25][OH:26].[Cl:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7][Cl:8].[ClH:1].[F:9][c:10]1[c:11]([CH3:17])[cH:12][c:13]([NH2:16])[cH:14][cH:15]1.[K+:22].[K+:23]>>[CH2:3]1[CH2:4][NH:5][CH2:6][CH2:7][N:16]1[c:13]1[cH:12][c:11]([CH3:17])[c:10]([F:9])[cH:15][cH:14]1.[ClH:1].[ClH:2]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCNCCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
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Cc1cc(N)ccc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(N2CCNCC2)ccc1F
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |